Nicotinoyl chloride
Overview
Description
Nicotinoyl chloride, also known as 3-pyridinecarbonyl chloride, is an organic compound with the molecular formula C6H4ClNO. It is a derivative of nicotinic acid and is characterized by the presence of a pyridine ring substituted with a carbonyl chloride group. This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinoyl chloride is typically synthesized from nicotinic acid. The most common method involves the reaction of nicotinic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
C6H4NO2H+SOCl2→C6H4ClNO+SO2+HCl
This reaction is usually carried out under reflux conditions, and the resulting this compound is purified by distillation .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The reaction is conducted in a controlled environment to ensure the safety and purity of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acyl chlorides.
Chemical Reactions Analysis
Types of Reactions: Nicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nicotinic acid and hydrochloric acid.
Condensation Reactions: It can react with hydrazines and hydrazides to form hydrazones and hydrazides, respectively.
Common Reagents and Conditions:
Amines: React with this compound to form nicotinamides under mild conditions.
Alcohols: React to form nicotinoyl esters, often in the presence of a base such as pyridine.
Thiols: Form thioesters in the presence of a base.
Major Products:
Nicotinamides: Formed from the reaction with amines.
Nicotinoyl Esters: Formed from the reaction with alcohols.
Nicotinoyl Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Nicotinoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of nicotinamide derivatives.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those related to nicotinic acid and its derivatives, which have therapeutic applications.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of nicotinoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, this compound derivatives can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Nicotinoyl chloride can be compared with other acyl chlorides and nicotinic acid derivatives:
Benzoyl Chloride: Similar in reactivity but differs in the aromatic ring structure, leading to different chemical and biological properties.
Isothis compound: An isomer of this compound with the carbonyl chloride group at a different position on the pyridine ring, resulting in distinct reactivity and applications.
Picolinoyl Chloride: Another pyridine derivative with the carbonyl chloride group at the 2-position, used in similar synthetic applications but with different reactivity patterns.
This compound is unique due to its specific position of the carbonyl chloride group on the pyridine ring, which influences its reactivity and the types of derivatives it can form.
Properties
IUPAC Name |
pyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-2-1-3-8-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBIAJXSKNPHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146214 | |
Record name | Nicotinoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10400-19-8 | |
Record name | Nicotinoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10400-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010400198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOTINOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3X2E4XUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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